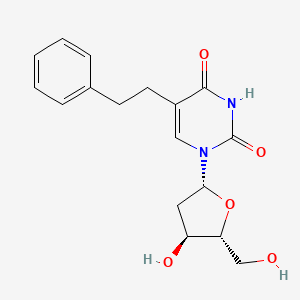

5-Phenethyl-2'-deoxyuridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenethyl-2'-deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Augmentation of Chemotherapeutic Efficacy

PEUdR has been shown to significantly enhance the cytotoxic effects of established chemotherapeutic agents. A pivotal study demonstrated that PEUdR augmented the cytotoxicity of 5-fluoro-2'-deoxyuridine (FUdR) by up to 100-fold in various human gastric cancer cell lines. Additionally, it increased the effectiveness of 5-fluorouracil (5-FU) by approximately 5-fold . Conversely, PEUdR was found to reverse the cytotoxic effects of 5-fluorouridine (FUR) across all tested cell lines .

This augmentation is attributed to PEUdR's ability to inhibit pyrimidine nucleoside transport and salvage enzymes, which enhances the overall cytotoxicity of FUdR and 5-FU. The compound itself exhibited no significant cytotoxicity at concentrations up to 200 µM , indicating its potential as a safe adjunct in chemotherapy regimens .

Mechanistic Insights

Research indicates that PEUdR inhibits the incorporation of radioactive thymidine and uridine into acid-insoluble fractions, thereby disrupting DNA synthesis pathways essential for cancer cell proliferation. This inhibition likely contributes to the enhanced efficacy observed when combined with other nucleoside analogs .

Inhibition of Viral Replication

PEUdR's role extends beyond oncology; it has been investigated for its antiviral properties as well. In studies focusing on viral infections, particularly those involving DNA viruses, PEUdR has been noted for its ability to inhibit viral DNA synthesis. By blocking the formation of thymidylic acid, PEUdR effectively reduces the replication capacity of viruses, thereby preventing the production of infectious viral particles .

This property positions PEUdR as a potential candidate for therapeutic strategies aimed at managing viral infections, particularly those resistant to conventional treatments.

Synthetic Routes

The synthesis of PEUdR involves complex chemical processes that can yield various derivatives with potentially enhanced biological activities. Recent advancements in synthetic methodologies have facilitated the preparation of 5-phenyl-2'-deoxycytidine analogues, which may offer improved therapeutic profiles compared to their parent compounds .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Click Chemistry for DNA Labeling

EdU’s alkyne group enables detection via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction forms a stable triazole ring for fluorescent or biotin-based tagging ( ).

Example Protocol :

-

Incubate cells with EdU (10–50 µM, 2–24 h).

-

Fix cells and react with fluorescent azide (e.g., Alexa Fluor® 488-azide) in Cu(I) buffer.

DNA Incorporation and Cytotoxicity

-

Interstrand crosslinks during replication.

-

Activation of DNA repair pathways (e.g., nucleotide excision repair) ( ).

| Cytotoxic Effect | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Apoptosis induction | MCF-7 (breast cancer) | 0.4 ± 0.3 | |

| Cell cycle arrest (S-phase) | MDA-MB-231 (breast cancer) | 4.4 ± 0.4 |

Comparative Analysis with BrdU

EdU outperforms BrdU in sensitivity and workflow efficiency:

Key Research Findings

-

Neurogenesis Studies : EdU labels proliferating cells in the hippocampal dentate gyrus with 95% co-localization with BrdU ( ).

-

Cancer Research : EdU induces apoptosis in glioblastoma and osteosarcoma cells at lower doses than temozolomide ( ).

-

DNA Repair : Nucleotide excision repair pathways actively remove EdU from DNA, reducing long-term mutagenicity ( ).

Propriétés

Formule moléculaire |

C17H20N2O5 |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H20N2O5/c20-10-14-13(21)8-15(24-14)19-9-12(16(22)18-17(19)23)7-6-11-4-2-1-3-5-11/h1-5,9,13-15,20-21H,6-8,10H2,(H,18,22,23)/t13-,14+,15+/m0/s1 |

Clé InChI |

VUYCCQZVUDLBHZ-RRFJBIMHSA-N |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCC3=CC=CC=C3)CO)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCC3=CC=CC=C3)CO)O |

Synonymes |

5-phenethyl-2'-deoxyuridine PEUdR |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.